Naphthalen-2-ylmethanesulfonamide
Overview
Description
Naphthalen-2-ylmethanesulfonamide is a chemical compound that is related to naphthalene, a class of arenes consisting of two ortho-fused benzene rings . It is a derivative of naphthalene, with a methanesulfonamide group attached to the 2-position of the naphthalene ring .
Molecular Structure Analysis
The molecular structure of this compound includes an arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bond(s) . The InChI code for this compound is1S/C11H9ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
.
Mechanism of Action
Mode of Action
Based on its structural similarity to other naphthalene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unclear .
Result of Action
The molecular and cellular effects of Naphthalen-2-ylmethanesulfonamide are currently unknown. Given the compound’s potential interactions with various biological targets, it may exert a range of effects at the molecular and cellular levels .
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific studies investigating these influences are currently lacking .
Advantages and Limitations for Lab Experiments
Naphthalen-2-ylmethanesulfonamide has several advantages for lab experiments, such as its ease of synthesis, high purity, and diverse applications. However, it also has some limitations, such as its potential toxicity and limited solubility in some solvents. Therefore, proper safety precautions and solvent selection should be taken into consideration when working with this compound.
Future Directions
There are several future directions for the research on naphthalen-2-ylmethanesulfonamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, more research is required to explore its potential applications in various fields, such as drug discovery, materials science, and analytical chemistry. Thirdly, the development of new synthetic methods and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved properties.
Conclusion
In summary, this compound is a versatile chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs, materials, and analytical tools with significant impact on various fields.
Scientific Research Applications
Naphthalen-2-ylmethanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and inflammation. In materials science, it has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers. In analytical chemistry, it has been employed as a derivatizing agent for the determination of various analytes, such as amino acids and carbohydrates.
properties
IUPAC Name |
naphthalen-2-ylmethanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMSFHGKLDTFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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